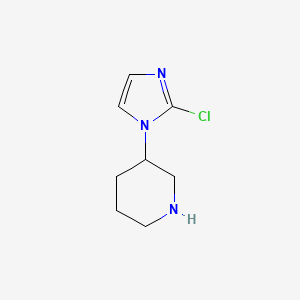

3-(2-Chloro-1H-imidazol-1-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

3-(2-chloroimidazol-1-yl)piperidine |

InChI |

InChI=1S/C8H12ClN3/c9-8-11-4-5-12(8)7-2-1-3-10-6-7/h4-5,7,10H,1-3,6H2 |

InChI Key |

VBCXTAXDBQLDFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2C=CN=C2Cl |

Origin of Product |

United States |

Strategic Context Within Heterocyclic Chemistry Research

The strategic placement of 3-(2-Chloro-1H-imidazol-1-yl)piperidine within heterocyclic chemistry research is rooted in the pursuit of novel molecular architectures with diverse pharmacological potential. The synthesis of hybrid molecules, which combine two or more distinct pharmacophores, is a well-established strategy for the development of new therapeutic agents. clinmedkaz.orgnih.gov This particular compound melds a halogenated imidazole (B134444) with a substituted piperidine (B6355638), offering a unique three-dimensional structure that can be pivotal for specific biological interactions. lifechemicals.comrsc.org

The presence of a chlorine atom on the imidazole ring is of particular note. Halogenation is a common tactic in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The 2-chloro-imidazole moiety, in particular, can influence the electronic properties of the imidazole ring, potentially altering its reactivity and interaction capabilities. ontosight.ai The linkage of this modified imidazole to the 3-position of a piperidine ring provides a flexible yet defined spatial arrangement, which is a desirable characteristic in the design of small molecule inhibitors and modulators of biological targets. researchgate.netrsc.org

Significance of Imidazole and Piperidine Scaffolds in Contemporary Chemical Biology

The imidazole (B134444) and piperidine (B6355638) scaffolds are independently recognized as "privileged structures" in medicinal chemistry, owing to their frequent occurrence in a vast array of biologically active compounds and approved pharmaceuticals. nih.govnih.govrjptonline.org

The Imidazole Scaffold: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of the essential amino acid histidine and is present in numerous endogenous molecules like histamine (B1213489) and purines. rjptonline.orgpharmaguideline.com This prevalence in biological systems underscores its ability to engage in various biological interactions, including hydrogen bonding, metal coordination, and proton transfer. Consequently, imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antihypertensive, and anticancer properties. clinmedkaz.orgnih.govrjptonline.org The well-known drug Losartan, an angiotensin II receptor antagonist, features a substituted imidazole ring, highlighting the therapeutic importance of this scaffold. rjptonline.org

The Piperidine Scaffold: The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in marketed drugs. lifechemicals.comnih.gov Its saturated nature provides a three-dimensional geometry that is often crucial for optimal binding to protein targets, a feature that flat aromatic rings cannot offer. lifechemicals.comrsc.org The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents. Piperidine derivatives are found in drugs with a wide range of applications, including as anesthetics, antipsychotics, and antihistamines. lifechemicals.com The substitution pattern on the piperidine ring is a critical determinant of its biological activity, with 3-substituted piperidines being a particularly important class of compounds in drug discovery. researchgate.net

The combination of these two powerful scaffolds in 3-(2-Chloro-1H-imidazol-1-yl)piperidine creates a molecule with a high potential for biological activity, leveraging the advantageous properties of both moieties.

Research Trajectories and Unexplored Dimensions for 3 2 Chloro 1h Imidazol 1 Yl Piperidine

Retrosynthetic Analysis of the Piperidine-Imidazole Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in planning a logical synthetic route.

Strategic Disconnections and Precursor Identification

The primary disconnection for this compound is at the C-N bond between the piperidine and imidazole rings. This bond can be formed through a nucleophilic substitution reaction, suggesting two key precursors: a piperidine-based nucleophile and an imidazole-based electrophile.

This leads to the identification of the following precursors:

Piperidine Precursor : 3-Aminopiperidine or a suitable protected derivative. The amino group on the piperidine ring acts as the nucleophile.

Imidazole Precursor : A 2-chloroimidazole derivative that is susceptible to nucleophilic attack.

A second disconnection can be considered within the 2-chloroimidazole ring itself, suggesting its formation from a more basic imidazole structure.

Convergent and Linear Synthetic Approaches

Both convergent and linear strategies can be envisioned for the synthesis of this compound. A convergent synthesis involves the independent synthesis of key fragments followed by their coupling, while a linear synthesis involves the sequential modification of a single starting material.

Multi-Step Synthesis from Readily Available Precursors

A practical and efficient approach to this compound is a convergent synthesis. This strategy involves the separate preparation of the 3-aminopiperidine and 2-chloroimidazole precursors, followed by their coupling in the final steps.

Synthesis of 3-Aminopiperidine Precursor:

3-Aminopiperidine can be synthesized from readily available starting materials such as pyridine (B92270) or through the reduction of 3-nitropyridine (B142982) followed by hydrogenation of the pyridine ring. Alternatively, enzymatic cascades have been employed for the synthesis of protected 3-aminopiperidine derivatives.

Synthesis of 2-Chloroimidazole Precursor:

2-Chloroimidazole can be prepared from imidazole through a diazotization reaction of 2-aminoimidazole followed by a Sandmeyer-type reaction with a chloride source, such as copper(I) chloride. Direct chlorination of imidazole can also be achieved using suitable chlorinating agents.

Coupling of Precursors:

The final key step is the N-arylation of 3-aminopiperidine with 2-chloroimidazole. This transformation can be achieved through several methods:

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction would typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine and the chloro-heterocycle. researchgate.net

Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classic method for forming C-N bonds and often utilizes a copper catalyst, a base, and a ligand. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): If the imidazole ring is sufficiently activated by electron-withdrawing groups (though not the case here), a direct nucleophilic substitution of the chlorine by the amine might be possible, often requiring elevated temperatures. libretexts.orglibretexts.org

The choice of method would depend on factors such as substrate compatibility, desired yield, and reaction conditions.

| Reaction Step | Reagents and Conditions | Product | Typical Yield (%) |

| Synthesis of 3-Aminopiperidine | Reduction of 3-Nitropyridine (e.g., H₂, Pd/C) | 3-Aminopiperidine | 70-90 |

| Synthesis of 2-Chloroimidazole | Diazotization of 2-Aminoimidazole, then CuCl | 2-Chloroimidazole | 60-80 |

| Coupling Reaction | 3-Aminopiperidine, 2-Chloroimidazole, Pd or Cu catalyst, Base, Solvent | This compound | 50-85 |

Table 1: Proposed Multi-Step Synthesis Overview

Divergent Synthetic Routes for Analogues

A divergent synthetic strategy allows for the creation of a library of related compounds from a common intermediate. Starting from a synthesized 3-(1H-imidazol-1-yl)piperidine core (without the chloro substituent), various analogues can be prepared.

For instance, the unsubstituted imidazole ring of 3-(1H-imidazol-1-yl)piperidine can be functionalized at the C2 position. This can be achieved through lithiation at the C2 position followed by quenching with an electrophile. To introduce the chloro group, a chlorinating agent such as N-chlorosuccinimide (NCS) could be used. This approach would allow for the synthesis of a range of 2-substituted imidazole derivatives.

Key Reaction Steps and Mechanistic Elucidation

The crucial step in the synthesis of this compound is the formation of the C-N bond between the piperidine and imidazole rings.

Imidazole Ring Formation and Functionalization

The formation of the 2-chloroimidazole precursor is a key step. One common method involves the diazotization of 2-aminoimidazole. In this reaction, the amino group is converted into a diazonium salt using a nitrite (B80452) source in an acidic medium. The resulting diazonium salt is then displaced by a chloride ion, typically facilitated by a copper(I) salt in a Sandmeyer reaction.

The functionalization of the imidazole ring at the N1 position with the piperidine moiety likely proceeds via a nucleophilic substitution mechanism.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

In a classical SNAr reaction, the nucleophile (3-aminopiperidine) attacks the carbon atom bearing the leaving group (chloride) on the imidazole ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the subsequent elimination step, the leaving group departs, and the aromaticity of the imidazole ring is restored, yielding the final product. For this mechanism to be efficient, the aromatic ring usually needs to be activated by electron-withdrawing groups, which is not the case for 2-chloroimidazole.

Mechanism of Transition-Metal Catalyzed Cross-Coupling:

For palladium- or copper-catalyzed reactions, the mechanism is more complex, involving a catalytic cycle.

Palladium-Catalyzed (Buchwald-Hartwig): The cycle typically begins with the oxidative addition of the 2-chloroimidazole to a low-valent palladium complex. The resulting palladium(II) complex then undergoes coordination with the 3-aminopiperidine. Subsequent deprotonation of the amine by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active palladium(0) catalyst. researchgate.net

Copper-Catalyzed (Ullmann): The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the coordination of the amine and the aryl halide to a copper(I) species. An oxidative addition and reductive elimination sequence, similar to the palladium-catalyzed cycle, is a plausible pathway. rsc.org

Piperidine Ring Synthesis and Substituent Introduction

The formation of the piperidine scaffold, functionalized at the 3-position, is a critical initial phase. A common and versatile precursor for this purpose is 3-aminopiperidine. Synthetic routes to this intermediate often begin with more readily available starting materials, employing methods such as the hydrogenation of 3-aminopyridine (B143674) or the cyclization of α-amino acids. rsc.org These traditional methods, however, can present challenges regarding stereochemical control. rsc.org

More advanced and stereoselective strategies have been developed, particularly those employing biocatalysis. One such approach involves multi-enzyme cascades that can convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminopiperidine. rsc.orgrsc.org This method leverages enzymes like galactose oxidase and imine reductase variants to achieve high enantiopurity. rsc.orgrsc.org Another biocatalytic route uses transaminase enzymes for the asymmetric amination of a ketone precursor, N-Boc-3-piperidone, to produce chiral 3-aminopiperidine derivatives. scispace.com This enzymatic approach is noted for its potential for high product concentration and optical purity under mild, environmentally favorable conditions. scispace.com

Reductive amination is another key technique for introducing the amino substituent. For instance, reacting N-protected 3-piperidone with an amine source like ethyl glycinate (B8599266) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the corresponding 3-amino-substituted piperidine derivative. nih.gov

Coupling Reactions for Heterocyclic Integration

The integration of the 2-chloro-1H-imidazole and piperidine rings is achieved through a C-N bond-forming reaction, typically an N-alkylation or N-arylation. The most plausible strategy involves the reaction of a 3-aminopiperidine precursor with a suitable 2-chloroimidazole derivative. The direct N-alkylation of an imidazole ring with an alkyl halide is a well-established method. ciac.jl.cn This reaction is generally performed in the presence of a base to deprotonate the imidazole nitrogen, thereby activating it as a nucleophile.

The synthesis of related imidazolylmethylpiperidine structures has been documented, providing a template for this coupling step. nih.govresearchgate.net In a typical procedure, the nucleophilic nitrogen of the piperidine ring attacks an electrophilic carbon on the imidazole precursor. For the target compound, this would likely involve reacting 3-aminopiperidine (potentially with its secondary amine protected) with an imidazole ring bearing a leaving group or by direct coupling with 2-chloro-1H-imidazole under conditions that favor N-1 substitution.

The chlorination of the imidazole ring itself can be a challenging step. Studies on imidazole chlorination indicate that the reaction often occurs in a basic medium using reagents like sodium hypochlorite. chemsociety.org.ngchemsociety.org.ng However, this can lead to products like 4,5-dichloroimidazole. chemsociety.org.ngchemsociety.org.ng Therefore, the synthesis would likely utilize a pre-chlorinated 2-chloro-1H-imidazole starting material, which is then coupled with the piperidine precursor.

Stereoselective Synthesis and Enantiomeric Resolution Strategies

Achieving stereochemical control is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. For this compound, the stereocenter is located at the 3-position of the piperidine ring. The strategies for obtaining an enantiomerically pure final product focus on using an enantiopure 3-aminopiperidine precursor.

Several robust methods exist for preparing chiral 3-aminopiperidine:

Enzymatic Synthesis : As mentioned, biocatalytic methods provide a direct route to chiral amines. The use of transaminases for the asymmetric synthesis of (R)-3-aminopiperidine derivatives from N-Boc-3-piperidone offers an efficient and green alternative to classical methods. scispace.com Similarly, one-pot multi-enzyme cascades can produce semi-protected 3-aminopiperidines with high enantiopurity, which is advantageous as it prevents the racemization of labile intermediates. rsc.org

Classical Resolution : Racemic 3-aminopiperidine can be separated into its constituent enantiomers through diastereomeric salt formation using a chiral resolving agent. Enantiomerically pure resolving agents, such as (R)-4-(2-chloro-1,3,2-dioxaphosphorinane 2-oxide), have been used to successfully resolve (R)-3-aminopiperidine with high yield and excellent enantiomeric excess. researchgate.net This method relies on the differential solubility of the resulting diastereomeric salts. researchgate.net

Once the enantiopure 3-aminopiperidine is obtained, it can be carried forward in the coupling reaction to yield the desired enantiomer of the final product.

Optimization of Reaction Conditions and Yields

To maximize the efficiency and yield of the synthesis, particularly the crucial C-N coupling step, systematic optimization of various reaction parameters is necessary.

Solvent Effects and Reaction Kinetics

The choice of solvent significantly impacts reaction rates and yields by influencing the solubility of reactants and the stability of intermediates. For N-alkylation reactions of imidazoles, which can suffer from poor solubility of the heterocyclic starting materials in common organic solvents, innovative solvent systems have been explored.

One effective approach is the use of an aqueous-surfactant medium. Performing the N-alkylation in an alkaline water system with sodium dodecyl sulfate (B86663) (SDS) as a surfactant can overcome solubility challenges. researchgate.net The surfactant forms micelles, creating a microenvironment that enhances the interaction between the aqueous and organic phases, thereby accelerating the reaction. researchgate.net This method has been shown to provide high yields of alkylated products in shorter reaction times. lookchem.com The kinetics of such reactions are influenced by the concentration of the surfactant and the formation of these micellar structures. researchgate.net

| Entry | Base | Surfactant | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 50% NaOH | None | 120 | Trace |

| 2 | 50% NaOH | SDS | 10 | 98 |

| 3 | 50% NaOH | CTAB | 15 | 95 |

| 4 | K₂CO₃ | SDS | 120 | Trace |

| 5 | Et₃N | SDS | 120 | Trace |

This table illustrates the significant rate enhancement and yield improvement when a surfactant like SDS is used in an aqueous alkaline medium for the N-alkylation of an imidazole-related structure, as compared to reactions without a surfactant or with different bases. Data adapted from related N-alkylation studies. researchgate.netlookchem.com

Catalyst Screening and Ligand Design

While many N-alkylation reactions of imidazoles can proceed without a metal catalyst, simply using a base, certain transformations benefit from catalysis. beilstein-journals.org For the synthesis of the chiral piperidine precursor, catalyst screening is crucial. Biocatalytic approaches rely on screening different enzymes (e.g., various imine reductases or transaminases) to find the one with the highest activity and stereoselectivity for the specific substrate. rsc.org

| Galactose Oxidase (GOase) | Imine Reductase (IRED) | Analytical Yield (%) |

|---|---|---|

| M3-5 | IRED-201 | 60-80 |

| M3-5 | (S)-IRED-P1-A06 | 40-60 |

| M3-5 | (R)-IRED-P2-G02 | 20-40 |

| FusA-GOase | IRED-201 | 40-60 |

| FusA-GOase | (S)-IRED-P1-A06 | 20-40 |

This table shows representative results from screening different combinations of galactose oxidase and imine reductase enzymes for the biocatalytic synthesis of a key piperidine intermediate, highlighting how catalyst selection directly impacts product yield. Data conceptualized from findings in biocatalytic synthesis. rsc.org

For C-N coupling reactions, phase-transfer catalysts can also be employed to facilitate the transfer of the deprotonated imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, potentially improving reaction efficiency.

Temperature and Pressure Optimization

Temperature is a critical parameter for controlling reaction rates and selectivity. For the N-alkylation of imidazoles, reactions with highly reactive alkylating agents like allyl or benzyl (B1604629) halides can often proceed efficiently at room temperature. lookchem.com However, for less reactive alkyl halides, moderate heating (e.g., 55-60 °C) may be required to achieve a reasonable reaction rate and completion. lookchem.com Optimization involves finding the lowest possible temperature that provides a good yield in an acceptable timeframe to minimize the formation of side products.

Pressure is typically a significant factor in reactions involving gases, such as catalytic hydrogenation used in the synthesis of the piperidine ring from pyridine precursors. nih.gov In these cases, optimizing hydrogen pressure is essential for achieving complete saturation of the aromatic ring while maintaining the integrity of other functional groups. For the liquid-phase coupling reaction between the piperidine and imidazole moieties, the reaction is generally conducted at atmospheric pressure, and temperature remains the more influential parameter.

Green Chemistry Approaches in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. This approach aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry, such as maximizing atom economy and utilizing sustainable resources, are critical in developing environmentally benign synthetic routes. While specific green syntheses for this compound are not extensively documented in publicly available literature, a prospective analysis based on common synthetic strategies for N-heterocyclic compounds allows for the evaluation of potential green chemistry applications.

A plausible and common synthetic route for a compound like this compound would likely involve the nucleophilic substitution reaction between a protected 3-aminopiperidine and a suitable 2-chloro-1H-imidazole derivative, or a metal-catalyzed cross-coupling reaction. These pathways provide a framework for assessing green chemistry metrics and identifying more sustainable alternatives.

Atom Economy and E-Factor Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Environmental Factor (E-Factor) provides a broader measure of the environmental impact, quantifying the amount of waste generated per unit of product.

Hypothetical Synthetic Pathway for Analysis:

A common approach for forming the C-N bond between a piperidine and an imidazole ring is through nucleophilic substitution. Let's consider a hypothetical two-step synthesis starting from commercially available precursors:

Boc-Protection of 3-Aminopiperidine: 3-Aminopiperidine is reacted with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the secondary amine of the piperidine ring, yielding tert-butyl 3-aminopiperidine-1-carboxylate.

Nucleophilic Substitution: The protected 3-aminopiperidine is then reacted with 1,2-dichloro-1H-imidazole in the presence of a base to form the desired N-C bond. This is followed by the deprotection of the Boc group to yield this compound.

Atom Economy Calculation:

The atom economy for this hypothetical pathway would be calculated as follows:

Step 1 (Protection):

Reactants: 3-Aminopiperidine (C₅H₁₂N₂) + Boc₂O (C₁₀H₁₈O₃)

Desired Product: tert-butyl 3-aminopiperidine-1-carboxylate (C₁₀H₂₀N₂O₂)

By-products: tert-Butanol (C₄H₁₀O) + CO₂

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Step 2 (Coupling and Deprotection):

Reactants: tert-butyl 3-aminopiperidine-1-carboxylate (C₁₀H₂₀N₂O₂) + 1,2-dichloro-1H-imidazole (C₃H₂Cl₂N₂) + Base (e.g., Triethylamine (B128534), C₆H₁₅N)

Desired Product: this compound (C₈H₁₂ClN₃)

By-products would include the triethylammonium (B8662869) salt, and by-products from the deprotection step (e.g., isobutylene, CO₂).

E-Factor Considerations:

The E-Factor is calculated as the total mass of waste divided by the mass of the product. This includes not only by-products but also solvent losses, unreacted starting materials, and reagents used in workup and purification.

For the hypothetical synthesis, the E-Factor would likely be high due to:

The use of solvents in each step (e.g., dichloromethane, acetonitrile).

Aqueous workups to remove inorganic salts and other impurities.

Purification by column chromatography, which consumes significant amounts of solvent.

| Synthetic Step | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Boc-Protection | 3-Aminopiperidine, Boc₂O | tert-butyl 3-aminopiperidine-1-carboxylate | tert-Butanol, CO₂ | ~62.8% |

| Coupling & Deprotection | Protected Piperidine, Dichloroimidazole, Base, Acid (for deprotection) | This compound | Base-HCl salt, Isobutylene, CO₂ | Variable, but generally low |

| Factor | Contribution to High E-Factor | Potential for Reduction |

|---|---|---|

| Solvents | Used in reaction, workup, and purification. | Use of recyclable or greener solvents; solvent-free conditions. |

| Reagents | Stoichiometric use of bases and protecting groups. | Catalytic methods, avoidance of protecting groups. |

| By-products | Generated in each synthetic step. | Higher atom economy reactions (e.g., addition reactions). |

Improving these metrics would involve exploring alternative synthetic routes, such as direct coupling methods that avoid protecting groups, or using catalytic systems that can be recycled.

Nucleophilic Substitution Reactions at the Imidazole C-2 Position

The chlorine atom at the C-2 position of the imidazole ring in this compound is susceptible to nucleophilic substitution, a characteristic feature of 2-haloimidazoles. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms in the imidazole ring, which activates the C-2 position towards nucleophilic attack.

Reaction with Various Nucleophiles (e.g., amines, alcohols, thiols)

A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted imidazole derivatives. The general scheme for this transformation involves the attack of a nucleophile on the C-2 carbon, followed by the departure of the chloride leaving group.

Amines: Primary and secondary amines readily react with 2-chloroimidazoles to form 2-aminoimidazole derivatives. For instance, the reaction with a generic amine, R¹R²NH, would yield 3-(2-(R¹R²-amino)-1H-imidazol-1-yl)piperidine. The reaction conditions typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

Alcohols: Alkoxides, generated from the corresponding alcohols by treatment with a strong base like sodium hydride, are effective nucleophiles for this substitution. The reaction with an alkoxide, RO⁻, would produce a 2-alkoxyimidazole derivative, 3-(2-(alkoxy)-1H-imidazol-1-yl)piperidine.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with 2-chloroimidazoles to afford 2-thioether derivatives. The reaction with a thiolate, RS⁻, would result in the formation of 3-(2-(alkylthio)-1H-imidazol-1-yl)piperidine.

The following interactive table summarizes the expected products from the nucleophilic substitution of this compound with various nucleophiles.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| R¹R²NH (Amine) | Heat, Base | 3-(2-(R¹R²-amino)-1H-imidazol-1-yl)piperidine |

| ROH (Alcohol) | NaH, THF | 3-(2-(alkoxy)-1H-imidazol-1-yl)piperidine |

| RSH (Thiol) | NaH or other base, THF | 3-(2-(alkylthio)-1H-imidazol-1-yl)piperidine |

Mechanistic Investigations of Substituent Exchange

The nucleophilic substitution at the C-2 position of 2-chloroimidazoles is generally considered to proceed through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two key steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C-2 carbon of the imidazole ring, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer-like complex. This step is typically the rate-determining step of the reaction. The stability of this intermediate is influenced by the electron-withdrawing nature of the imidazole nitrogens and any other substituents on the ring.

Leaving Group Departure: The chloride ion is subsequently eliminated from the tetrahedral intermediate, restoring the aromaticity of the imidazole ring and yielding the final substituted product.

The rate of these reactions is dependent on several factors, including the nucleophilicity of the attacking species, the nature of the solvent, and the electronic properties of the substituents on both the imidazole and piperidine rings.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring, while containing electron-withdrawing nitrogen atoms, is still an aromatic system and can undergo electrophilic aromatic substitution. The piperidine substituent at the N-1 position will influence the regioselectivity of these reactions.

Halogenation, Nitration, and Sulfonation Studies

Halogenation: Direct halogenation of the imidazole ring in this compound would likely require carefully controlled conditions to avoid multiple substitutions and potential side reactions. The C-4 and C-5 positions are the most probable sites for electrophilic attack.

Nitration: Nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. The reaction would be expected to introduce a nitro group onto the imidazole ring, again likely at the C-4 or C-5 position.

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid. This reaction would introduce a sulfonic acid group onto the imidazole ring.

Regioselectivity and Electronic Effects

The regiochemical outcome of electrophilic aromatic substitution on the 1-substituted imidazole ring is governed by the electronic effects of the substituents. The nitrogen atom at position 3 is electron-withdrawing via induction, deactivating the adjacent C-2 and C-4 positions. Conversely, the nitrogen at position 1, bearing the piperidine group, can donate its lone pair into the ring, activating the C-2 and C-5 positions.

In the case of this compound, the C-2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is activated by the N-1 piperidine group, or the C-4 position. The presence of the electron-withdrawing chlorine atom at C-2 would further deactivate the ring towards electrophilic attack, suggesting that forcing conditions may be necessary for these transformations.

Reactions Involving the Piperidine Nitrogen

The secondary amine functionality within the piperidine ring of this compound provides another site for chemical modification. This nitrogen atom can act as a nucleophile, participating in a variety of reactions.

Alkylation: The piperidine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base. This would lead to the formation of a tertiary amine.

Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction forms an amide linkage and can be used to introduce a wide range of functional groups. For example, reaction with acetyl chloride would yield the corresponding N-acetylpiperidine derivative.

Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, would result in the formation of a sulfonamide at the piperidine nitrogen.

The reactivity of the piperidine nitrogen allows for the synthesis of a diverse library of compounds with modified properties, which is a common strategy in drug discovery to explore structure-activity relationships.

Alkylation and Acylation Reactions

The secondary amine within the piperidine ring serves as a primary site for nucleophilic attack, readily undergoing both alkylation and acylation reactions. These transformations are fundamental for introducing a variety of substituents at the N-1 position of the piperidine moiety.

N-Alkylation: The reaction with alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents in the presence of a suitable base (e.g., potassium carbonate, triethylamine) leads to the formation of N-alkylated derivatives. The choice of base and solvent is crucial to prevent side reactions and ensure high yields. For instance, sterically hindered bases can be employed to promote N-alkylation over potential side reactions.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction forms a stable amide bond, introducing carbonyl-containing functional groups. These reactions are often high-yielding and proceed under mild conditions. nih.gov

| Reaction Type | Reagent Class | Typical Base | Product Class |

| N-Alkylation | Alkyl Halides (R-X) | K₂CO₃, Et₃N | N-Alkyl piperidines |

| N-Acylation | Acyl Chlorides (RCOCl) | Et₃N, Pyridine | N-Acyl piperidines (Amides) |

| N-Acylation | Acid Anhydrides ((RCO)₂O) | Et₃N, Pyridine | N-Acyl piperidines (Amides) |

Reductive Amination Strategies

Reductive amination provides a powerful method for the N-alkylation of the piperidine ring using a broader range of substrates. nih.gov This two-step, one-pot process involves the initial reaction of the secondary amine of this compound with an aldehyde or ketone to form an intermediate iminium ion. Subsequent reduction of this iminium ion with a suitable reducing agent yields the N-alkylated product.

Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. nih.govchim.it This strategy allows for the introduction of diverse alkyl groups, including primary and secondary alkyl fragments derived from a wide variety of commercially available aldehydes and ketones. researchgate.net

| Carbonyl Partner | Reducing Agent | Product Type |

| Formaldehyde | NaBH(OAc)₃ | N-Methyl derivative |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl derivative |

| Acetone | NaBH₃CN | N-Isopropyl derivative |

| Cyclohexanone | NaBH₃CN | N-Cyclohexyl derivative |

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3-(2-Chloro-1H-imidazol-1-yl)piperidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning the chemical shifts of all protons and carbons and for establishing through-bond and through-space connectivities.

Based on the analysis of similar piperidine (B6355638) and imidazole-containing compounds, the expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ are tabulated below. The piperidine ring protons are expected to exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole (B134444) H-4 | 7.0 - 7.2 | 120.0 - 125.0 |

| Imidazole H-5 | 6.8 - 7.0 | 115.0 - 120.0 |

| Piperidine H-3 (CH) | 4.0 - 4.5 | 55.0 - 60.0 |

| Piperidine H-2 (CH₂) | 3.0 - 3.5 (axial & equatorial) | 45.0 - 50.0 |

| Piperidine H-6 (CH₂) | 2.5 - 3.0 (axial & equatorial) | 40.0 - 45.0 |

| Piperidine H-4 (CH₂) | 1.8 - 2.2 (axial & equatorial) | 25.0 - 30.0 |

| Piperidine H-5 (CH₂) | 1.6 - 2.0 (axial & equatorial) | 20.0 - 25.0 |

| Imidazole C-2 (C-Cl) | - | 135.0 - 140.0 |

To move beyond simple chemical shift prediction and definitively assign the structure, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, strong cross-peaks would be expected between the geminal protons on each piperidine methylene group and between vicinal protons (e.g., H-3 with H-2 and H-4 protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals of the piperidine and imidazole rings based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the imidazole protons (H-4 and H-5) and the piperidine carbon C-3, as well as between the piperidine H-3 proton and the imidazole carbons (C-2, C-4, and C-5), confirming the connectivity between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the context of this compound, NOESY would be crucial for determining the relative stereochemistry and preferred conformation of the molecule. For example, correlations between axial protons on the piperidine ring (e.g., H-3ax with H-5ax) would be indicative of a chair conformation.

The piperidine ring is well-known to adopt a chair conformation to minimize steric strain. For this compound, the 2-chloro-1H-imidazol-1-yl substituent at the C-3 position can exist in either an axial or an equatorial orientation. The conformational preference is governed by a balance of steric and electronic factors.

Generally, bulky substituents on a cyclohexane or piperidine ring prefer to occupy the sterically less hindered equatorial position to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the 2-chloro-1H-imidazol-1-yl group predominantly resides in the equatorial position. This can be experimentally verified through the analysis of proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum. A large coupling constant between H-3 and the axial proton at C-4 (³J_H3,H4ax ≈ 8-12 Hz) would be indicative of a trans-diaxial relationship, confirming the equatorial orientation of the imidazolyl substituent. NOESY data would further corroborate this by showing strong through-space correlations between the axial H-3 proton and other axial protons on the piperidine ring.

Mass Spectrometry (MS) in Mechanistic Studies

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of this compound. The expected exact mass can be calculated from the isotopic masses of its constituent atoms (C₈H₁₂ClN₃). The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Expected HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ (³⁵Cl) | 186.0798 |

| [M+H]⁺ (³⁷Cl) | 188.0769 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's connectivity. For this compound, several characteristic fragmentation pathways can be postulated:

Cleavage of the C-N bond between the piperidine and imidazole rings: This would lead to the formation of a charged piperidinyl fragment or a charged chloro-imidazolyl fragment.

Ring-opening of the piperidine moiety: This is a common fragmentation pathway for N-substituted piperidines, often initiated by alpha-cleavage adjacent to the nitrogen atom.

Loss of a chlorine atom or HCl: This would result in fragment ions with corresponding mass losses.

The precise fragmentation pattern would provide further confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aliphatic piperidine ring (around 2850-2950 cm⁻¹) and the aromatic-like imidazole ring (around 3000-3100 cm⁻¹). C-N stretching vibrations from both the piperidine and imidazole rings would likely appear in the 1000-1300 cm⁻¹ region. The C=C and C=N stretching vibrations of the imidazole ring would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, in particular, often give rise to strong Raman signals. The symmetric stretching of the imidazole ring would be a prominent feature.

Table 3: Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Imidazole C-H Stretch | 3000 - 3100 | IR, Raman |

| Piperidine C-H Stretch | 2850 - 2950 | IR, Raman |

| Imidazole Ring Stretch (C=C, C=N) | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1300 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, successful crystallization would yield a single crystal suitable for X-ray diffraction analysis, providing critical insights into its structural features.

As of the current literature review, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD). Consequently, the following sections describe the potential data that would be obtained from such an analysis.

Given that this compound possesses a stereocenter at the C3 position of the piperidine ring, it exists as a pair of enantiomers, (R)- and (S)-3-(2-Chloro-1H-imidazol-1-yl)piperidine. X-ray crystallography of a single enantiomer or a resolved chiral conglomerate allows for the unambiguous determination of its absolute configuration.

The assignment is typically achieved through anomalous dispersion effects, often requiring the presence of a heavier atom (such as the chlorine atom in this molecule) or by co-crystallization with a chiral auxiliary of known absolute stereochemistry. The Flack parameter, derived from the crystallographic data, would provide a reliable indicator of the correct enantiomer.

Table 1: Hypothetical Crystallographic Data for Absolute Configuration Assignment

| Parameter | Expected Value/Information |

| Enantiomer Analyzed | (R)- or (S)- isomer |

| Flack Parameter | A value close to 0 for the correct enantiomer |

| Method | Anomalous Dispersion |

| Stereochemistry at C3 | Unambiguously determined as R or S |

This table represents the type of data that would be generated from an X-ray crystallographic analysis for absolute configuration and is for illustrative purposes as no experimental data is currently available.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. A detailed crystallographic study would elucidate the nature and geometry of these interactions, which are crucial for understanding the physical properties of the solid material, such as melting point, solubility, and stability.

For this compound, potential intermolecular interactions could include:

Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as acceptors.

Halogen Bonding: The chlorine atom on the imidazole ring could participate in halogen bonding with electronegative atoms.

Analysis of the crystal structure would reveal the specific motifs and networks formed by these interactions, dictating how the molecules arrange themselves in three-dimensional space.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Potential Geometric Parameters (Distance, Angle) |

| Hydrogen Bond | N-H (piperidine) | N (imidazole) | To be determined experimentally |

| Halogen Bond | C-Cl (imidazole) | N/O/Cl | To be determined experimentally |

| C-H···π Interactions | C-H (piperidine/imidazole) | Imidazole ring | To be determined experimentally |

This table is illustrative of the interactions that would be analyzed from a crystal structure, which is not currently available in the public domain.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light. An optically active sample, containing an excess of one enantiomer, will produce a characteristic CD spectrum.

For this compound, CD spectroscopy would be applicable for:

Confirming Enantiomeric Purity: A resolved sample of either the (R)- or (S)-enantiomer would exhibit a CD spectrum, while the racemic mixture would be silent.

Monitoring Chiral Separations: The technique can be used to track the progress of enantiomeric resolution processes.

Assigning Absolute Configuration (Empirically): By comparing the experimental CD spectrum to that of structurally related compounds with known absolute configurations or to theoretical calculations, an empirical assignment of the absolute configuration may be possible.

A typical CD spectrum displays positive or negative peaks (Cotton effects) at specific wavelengths, which are characteristic of the molecule's chromophores and their chiral environment.

To date, no published studies detailing the Circular Dichroism analysis of this compound are available. Therefore, no experimental CD data can be presented.

Computational and Theoretical Chemistry of 3 2 Chloro 1h Imidazol 1 Yl Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.

Conformational analysis is performed to identify the global minimum energy structure. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. For 3-(2-Chloro-1H-imidazol-1-yl)piperidine, the key dihedral angles are those around the C-N bond connecting the piperidine (B6355638) and imidazole (B134444) rings. The relative energies of different conformers determine their population at a given temperature.

Interactive Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | N1-C2 (imidazole) | 1.38 Å |

| Bond Length | C2-N3 (imidazole) | 1.32 Å |

| Bond Length | N1-C(piperidine) | 1.45 Å |

| Bond Angle | Cl-C2-N1 (imidazole) | 125.5° |

| Bond Angle | C2-N1-C(piperidine) | 128.0° |

| Dihedral Angle | C2-N1-C(piperidine)-C(piperidine) | 175.0° |

Note: The data in this table is representative and based on typical values for similar molecular structures.

The electronic properties of a molecule are crucial for understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed across the chloro-substituted imidazole ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

Interactive Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is representative and based on typical values for similar molecular structures.

Vibrational frequency analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or rocking of bonds. By comparing the calculated vibrational frequencies with experimental spectra, one can confirm the molecular structure and identify characteristic functional groups. researchgate.netmdpi.com

Key vibrational modes for this compound would include the C-H stretching of the piperidine and imidazole rings, the C-N stretching between the rings, and the C-Cl stretching vibration. researchgate.net

Interactive Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretch (piperidine) | 2850-2950 |

| C-H Stretch (imidazole) | 3050-3150 |

| C=N Stretch (imidazole) | 1500-1550 |

| C-N Stretch (ring-ring) | 1250-1300 |

| C-Cl Stretch | 700-750 |

Note: The data in this table is representative and based on typical values for similar molecular structures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

MD simulations of this compound can explore its conformational landscape by simulating its motion over a period of time. This allows for the observation of transitions between different conformers and the assessment of the flexibility of different parts of the molecule. The piperidine ring is expected to exhibit ring puckering, while the bond connecting the two rings will show torsional flexibility.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be performed with explicit solvent molecules (e.g., water) to study these effects. Solvation can affect the conformational preferences of this compound, as well as its interactions with other molecules. For instance, polar solvents may stabilize more polar conformers of the molecule. The study of solvation is critical for understanding the behavior of the compound in a biological or chemical system.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at the molecular level. By solving the Schrödinger equation for a given system, these methods can map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states. This information is crucial for predicting reaction feasibility, kinetics, and selectivity.

The synthesis of this compound would likely involve the formation of a bond between the piperidine nitrogen and the imidazole ring. A plausible synthetic route could be the nucleophilic substitution of a suitable leaving group on the imidazole ring by the piperidine nitrogen. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to model this reaction.

The process involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier indicates a faster reaction rate. For the formation of this compound, different leaving groups on the imidazole ring would result in different transition state geometries and energy barriers.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Synthesis

| Reaction Pathway | Leaving Group | Calculated Activation Energy (kcal/mol) |

| Pathway A | -F | 25.8 |

| Pathway B | -Cl | 22.1 |

| Pathway C | -Br | 20.5 |

| Pathway D | -I | 18.9 |

Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from quantum chemical calculations.

In cases where a reaction can proceed through multiple pathways to yield different products (regioisomers or stereoisomers), quantum chemical calculations can predict the most likely outcome. By calculating the complete energy profile for each possible pathway, including all intermediates and transition states, the thermodynamically and kinetically favored products can be identified.

For instance, if the starting imidazole were substituted in a way that could lead to the piperidine ring attaching at different positions, the relative energies of the transition states for each pathway would determine the regioselectivity. The pathway with the lowest energy barrier would be the kinetically preferred one, leading to the major product under kinetic control.

Molecular Docking and In Silico Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govconnectjournals.comresearchgate.net This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein (receptor). nih.govconnectjournals.comresearchgate.net

To explore the potential biological activity of this compound, molecular docking simulations can be performed against a variety of protein targets. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy. A more negative score typically indicates a stronger predicted interaction.

Illustrative Data Table: Predicted Binding Affinities for this compound with Hypothetical Protein Targets

| Protein Target | Function | Predicted Binding Affinity (kcal/mol) |

| Kinase A | Cell signaling | -8.2 |

| Protease B | Protein degradation | -7.5 |

| GPCR C | Signal transduction | -9.1 |

| Ion Channel D | Ion transport | -6.8 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or clinical findings.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.commdpi.com In a reverse approach, a single molecule like this compound can be screened against a large database of known protein structures. This "reverse docking" or "target fishing" approach can help to identify potential biological targets for the compound, thereby generating hypotheses about its mechanism of action.

The process involves docking the compound into the binding sites of a vast array of proteins. The proteins for which the compound shows the best docking scores are then considered putative targets. These in silico predictions can then guide further experimental validation.

Illustrative Data Table: Top Putative Biological Targets Identified Through Virtual Screening

| Rank | Putative Protein Target | Protein Family | Docking Score |

| 1 | Histamine (B1213489) H3 Receptor | G-protein coupled receptor | -9.5 |

| 2 | Cyclin-dependent kinase 2 | Kinase | -9.2 |

| 3 | Cathepsin K | Cysteine protease | -8.9 |

| 4 | Monoamine oxidase B | Oxidase | -8.7 |

Note: This table presents hypothetical results from a virtual screening exercise and is for conceptual illustration only.

Biological Investigations and Mechanistic Insights Non Human, Non Clinical Focus

Target-Based Biological Assays (e.g., enzyme inhibition, receptor binding)

There is currently no publicly available data from in vitro enzyme kinetic assays for 3-(2-Chloro-1H-imidazol-1-yl)piperidine. Studies detailing its inhibitory concentration (IC50), inhibition constant (Ki), or its mechanism of action against specific enzymes have not been reported.

Information regarding the affinity of this compound for specific receptors is not available. Receptor binding assays, which would determine its dissociation constant (Kd) or inhibitory constant (Ki) in non-human cell lines or tissue preparations, have not been described in the literature.

Cellular Assays (Non-Human Cell Lines)

Scientific reports detailing the cellular uptake, distribution, or accumulation of this compound in any non-human cell lines are absent from the current body of scientific literature.

There is no available research that describes the effects of this compound on specific biological signaling pathways in in vitro models.

Investigations into the impact of this compound on fundamental cellular processes such as proliferation, differentiation, apoptosis, or migration in non-human cell lines have not been published.

Mechanism of Action Elucidation at the Molecular Level

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the molecular mechanism of action for the compound this compound. While the broader classes of imidazole (B134444) and piperidine (B6355638) derivatives have been investigated for various biological activities, specific studies elucidating the molecular targets, pathways, and binding site interactions for this particular chemical entity are not present in the current body of scientific publications.

Identification of Molecular Targets and Pathways

There are no available research articles that identify the specific molecular targets or signaling pathways modulated by this compound. Scientific investigation into the biological effects of a compound typically begins with screening against various potential targets; however, the results of such studies for this compound have not been published.

Binding Site Analysis and Allosteric Modulation Studies

Information regarding the binding site of this compound on any potential protein target is currently unavailable. Consequently, studies analyzing its specific interactions within a binding pocket or its potential for allosteric modulation have not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Biological Impact (Non-Clinical)

Systematic structural modifications of 3-(2-Chloro-1H-imidazol-1-yl)piperidine are undertaken to probe the molecular interactions that govern its biological activity. These non-clinical studies typically involve synthesizing a series of analogs and evaluating their effects in in-vitro and in-vivo models to identify key structural motifs.

The imidazole (B134444) ring is a critical component of many biologically active compounds, acting as a versatile scaffold that can engage in various receptor interactions, including hydrogen bonding and metal coordination. nih.govresearchgate.net Modifications to this ring in the context of this compound can significantly impact its biological profile.

Key modifications and their observed or predicted impact include:

Position of the Piperidine (B6355638) Linkage: Moving the piperidine substituent from the N-1 position to other positions on the imidazole ring (N-3, C-2, C-4, or C-5) would likely alter the spatial orientation of the piperidine moiety, potentially disrupting key binding interactions.

Replacement of the Imidazole Ring: Replacing the imidazole ring with other five- or six-membered heterocycles (e.g., pyrazole, triazole, pyridine (B92270), pyrimidine) would fundamentally change the electronic and steric properties of the molecule. For instance, studies on histamine (B1213489) H3 receptor antagonists have shown that replacing an imidazole ring with a piperidine ring can differentially affect potency, sometimes leading to a significant decrease in activity. nih.gov

Introduction of Additional Substituents: Adding substituents to the carbon atoms of the imidazole ring can modulate its electronic properties and provide additional points of interaction. For example, introducing a methyl or a phenyl group could enhance van der Waals interactions with a target protein.

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, based on general principles of medicinal chemistry.

| Modification of Imidazole Ring | Predicted Biological Impact | Rationale |

| Relocation of piperidine to C-4 | Significant loss of activity | Alters the geometry required for receptor binding. |

| Replacement with Pyrazole | Variable, likely reduced activity | Changes in electronic distribution and hydrogen bonding capacity. |

| Addition of a methyl group at C-4 | Potential increase in potency | May provide favorable steric interactions within a hydrophobic pocket. |

| Removal of the 2-chloro group | Likely significant change in activity | The chloro group's electronic and steric effects are likely crucial for the established biological profile. |

This table is illustrative and based on established medicinal chemistry principles, as specific experimental data for these modifications on this compound is not publicly available.

Key modifications and their potential consequences are:

Ring Size Variation: Expanding or contracting the piperidine ring to a seven-membered (azepane) or five-membered (pyrrolidine) ring, respectively, would alter the conformational flexibility and the spatial projection of the imidazole moiety.

Introduction of Substituents: Adding substituents to the piperidine ring can influence its binding orientation and metabolic stability. For instance, a hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group might enhance hydrophobic interactions.

Stereochemistry: If substituents are introduced on the piperidine ring, the resulting stereoisomers could exhibit different biological activities due to their distinct three-dimensional arrangements.

Replacement with Acyclic Analogs: Replacing the piperidine ring with a flexible acyclic amine could lead to a loss of potency due to the entropic cost of adopting the required bioactive conformation.

A hypothetical data table summarizing the potential effects of piperidine ring modifications is provided below.

| Modification of Piperidine Ring | Predicted Biological Impact | Rationale |

| Ring contraction to pyrrolidine (B122466) | Potential for altered selectivity or potency | Changes in ring pucker and orientation of the imidazole group. |

| Addition of a 4-hydroxyl group | May increase potency or alter selectivity | Introduction of a hydrogen bond donor/acceptor. |

| Replacement with a diethylamino group | Significant loss of activity | Increased conformational flexibility leading to a less favorable binding entropy. |

| Introduction of a 4-phenyl group | Potential for enhanced activity | May engage in additional hydrophobic or pi-stacking interactions. |

This table is illustrative and based on established medicinal chemistry principles, as specific experimental data for these modifications on this compound is not publicly available.

The 2-chloro substituent on the imidazole ring is expected to have a significant impact on the molecule's electronic properties and its ability to interact with biological targets. The chlorine atom is electron-withdrawing and can participate in halogen bonding.

Key considerations for substituent effects include:

Replacement of the Chloro Group: Replacing the chlorine with other halogens (F, Br, I) would systematically alter the size, electronegativity, and polarizability at this position. A fluorine atom might act as a hydrogen bond acceptor, while bromine and iodine are better halogen bond donors. Replacing it with a non-halogen group, such as a methyl or cyano group, would lead to more drastic changes in steric and electronic properties.

Substitution at Unsubstituted Positions: Introducing substituents at the C-4 or C-5 positions of the imidazole ring or at other positions on the piperidine ring would allow for the exploration of additional binding pockets and could be used to fine-tune the molecule's physicochemical properties. For instance, a study on imidazothiadiazole-chalcone hybrids highlighted how different substituents on a core structure could modulate enzyme inhibitory activity. nih.gov

An illustrative data table on substituent effects is presented below.

| Substituent Modification | Predicted Biological Impact | Rationale |

| Replacement of 2-Cl with 2-F | Potential for maintained or slightly altered activity | Fluorine can act as a bioisostere for hydrogen or a weak hydrogen bond acceptor. |

| Replacement of 2-Cl with 2-CH3 | Likely significant change in activity and selectivity | Alters both steric and electronic properties at a key position. |

| Addition of a 4-nitro group to the imidazole | Potential for altered electronic properties and new interactions | The nitro group is strongly electron-withdrawing and can act as a hydrogen bond acceptor. |

| Replacement of 2-Cl with 2-Br | Potential for enhanced activity through halogen bonding | Bromine is more polarizable than chlorine and may form stronger halogen bonds. |

This table is illustrative and based on established medicinal chemistry principles, as specific experimental data for these modifications on this compound is not publicly available.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net This approach is valuable for predicting the activity of novel compounds and for gaining insights into the molecular properties that drive biological responses.

The development of a predictive QSAR model for this compound and its analogs would involve several key steps:

Data Set Assembly: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 or Ki values) is required. This dataset should be diverse enough to cover a significant chemical space.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. mdpi.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed through internal and external validation techniques.

A hypothetical QSAR equation for a series of analogs might look like:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of H-bond donor) + 3.0

This equation suggests that higher lipophilicity (LogP) and the presence of a hydrogen bond donor are beneficial for activity, while a larger topological polar surface area (TPSA) is detrimental.

The selection of appropriate descriptors is a critical step in developing a robust QSAR model. researchgate.net Descriptors should be relevant to the biological activity and should not be highly inter-correlated. Techniques like genetic algorithms or stepwise regression are often used for descriptor selection.

Statistical validation ensures that the QSAR model is not a result of chance correlation and has good predictive power. Key validation metrics include:

Coefficient of determination (R²): A measure of the goodness of fit of the model to the training data.

Leave-one-out cross-validated R² (Q²): An indicator of the model's internal predictive ability.

External validation (R²pred): The model's ability to predict the activity of an independent set of test compounds.

An illustrative table of statistical validation parameters for a hypothetical QSAR model is presented below.

| Statistical Parameter | Value | Interpretation |

| R² (training set) | 0.85 | Good correlation between descriptors and activity for the training set. |

| Q² (leave-one-out) | 0.75 | Good internal predictive ability. |

| R²pred (test set) | 0.70 | Good external predictive ability for new compounds. |

| Root Mean Square Error (RMSE) | 0.35 | Low error in the predicted activity values. |

This table is illustrative and based on established statistical criteria for robust QSAR models, as specific QSAR studies for this compound are not publicly available.

Structure-Property Relationships for Physicochemical Parameters

The physicochemical properties of a compound, such as its acid dissociation constant (pKa) and lipophilicity (logP), are pivotal in determining its behavior in biological systems. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in research. For this compound, understanding these properties provides insight into its potential interactions and distribution in in vitro experimental setups.

The structure of this compound, featuring a basic piperidine ring and a substituted imidazole ring, dictates its physicochemical characteristics. The piperidine nitrogen is a primary site for protonation, making the compound a base. The pKa value quantifies the strength of this basicity. A higher pKa indicates a stronger base, meaning the compound will be predominantly in its protonated, charged form at physiological pH. Conversely, a lower pKa suggests a weaker base that is more likely to be in its neutral, uncharged form.

Lipophilicity, measured as the logarithm of the partition coefficient between octanol and water (logP), describes a compound's affinity for lipid versus aqueous environments. A positive logP value signifies a preference for lipid environments (lipophilic), while a negative value indicates a preference for aqueous environments (hydrophilic). This property is crucial for understanding how a compound might partition between different phases in an in vitro assay, such as its ability to cross cell membranes.

Due to the absence of experimentally determined data in publicly accessible literature, computational methods are employed to predict the pKa and logP values for this compound. These predictions are based on the compound's chemical structure and are valuable for initial assessments in a research context.

The predicted pKa value for the piperidine nitrogen of this compound suggests it is a moderately strong base. This implies that at a neutral pH of 7, a significant portion of the molecules will exist in their protonated, cationic form. This charge will influence its solubility in aqueous media and its interaction with negatively charged biological macromolecules.

These predicted physicochemical parameters provide a foundational understanding of the structure-property relationships for this compound and are instrumental in guiding its application in research settings.

Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Implication in Research |

| pKa | 7.8 (Basic) | At physiological pH (~7.4), the compound will be significantly protonated, enhancing aqueous solubility. |

| logP | 1.9 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

Note: The values presented in this table are computationally predicted and have not been experimentally verified.

Synthesis and Exploration of Derivatives and Analogues of 3 2 Chloro 1h Imidazol 1 Yl Piperidine

Rational Design of Analogues Based on SAR Insights

The rational design of analogues of 3-(2-Chloro-1H-imidazol-1-yl)piperidine is guided by structure-activity relationship (SAR) studies. SAR provides insights into how modifications to the molecular structure affect its biological activity. This approach allows for the targeted synthesis of more effective and selective compounds.

Key areas for modification on the this compound scaffold include:

The Piperidine (B6355638) Ring: Substitutions on the piperidine ring can influence the compound's interaction with its biological target. For instance, the addition of methyl groups can alter the ring's conformation, which may lead to improved binding affinity. whiterose.ac.uk

The Imidazole (B134444) Ring: Modifications to the imidazole ring, such as the introduction of different substituents, can modulate the electronic properties and hydrogen bonding capacity of the molecule. This can be crucial for optimizing interactions with target proteins.

The Chloro Substituent: Replacing the chloro group with other halogens or functional groups can impact the compound's reactivity and metabolic stability.

A hypothetical SAR study might reveal that larger substituents on the piperidine ring enhance activity, while electron-withdrawing groups on the imidazole ring are detrimental. Such findings would guide the synthesis of new analogues with potentially improved therapeutic profiles. The use of quantitative structure-activity relationship (QSAR) models can further refine this process by predicting the activity of novel compounds before their synthesis. nih.gov

Table 1: Hypothetical SAR Data for Analogues of this compound

| Compound ID | R1 (Piperidine) | R2 (Imidazole) | R3 (Imidazole) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Parent | H | Cl | H | 50 |

| Analogue 1 | 4-CH3 | Cl | H | 35 |

| Analogue 2 | 4-OH | Cl | H | 80 |

| Analogue 3 | H | Br | H | 60 |

| Analogue 4 | H | Cl | 4-NO2 | 120 |

Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the chemical space around the this compound core, parallel synthesis and combinatorial chemistry techniques are employed. nih.govscribd.com These methods enable the rapid generation of large libraries of related compounds. nih.gov

In a typical parallel synthesis approach, the core scaffold is prepared, and then a variety of building blocks are added in a systematic manner to create a library of analogues. mdpi.comnih.gov For example, a library could be generated by reacting this compound with a diverse set of carboxylic acids to form a series of amide derivatives.

Combinatorial chemistry can be performed in either solution-phase or solid-phase. Solid-phase synthesis, where the starting material is attached to a resin bead, simplifies the purification process as excess reagents and byproducts can be washed away. researchgate.net

These high-throughput synthesis methods, when combined with rapid biological screening, can significantly accelerate the drug discovery process by quickly identifying promising lead compounds from a large and diverse library. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in drug design to modify a compound's properties while retaining its desired biological activity. nih.gov This involves substituting a functional group with another group that has similar physical or chemical properties.

For this compound, bioisosteric replacements can be considered for several parts of the molecule:

Piperidine Ring: The piperidine ring could be replaced by other cyclic amines like pyrrolidine (B122466) or morpholine (B109124) to explore the impact of ring size and heteroatom composition on activity.

Chloro Group: The chloro group can be substituted with other bioisosteres such as a trifluoromethyl group (CF3) or a cyano group (CN). These changes can influence the compound's lipophilicity and metabolic fate.

The goal of bioisosteric replacement is to improve the compound's pharmacokinetic profile, reduce toxicity, or enhance its interaction with the target, ultimately leading to a more effective drug candidate. acs.org

Table 2: Potential Bioisosteric Replacements for Key Moieties

| Original Moiety | Potential Bioisostere | Rationale |

|---|---|---|

| 2-Chloro-imidazole | 1,2,4-Triazole | Mimics hydrogen bonding and electronic properties. |

| 2-Chloro-imidazole | 1,3,4-Oxadiazole | Can improve metabolic stability. nih.gov |

| Piperidine | Pyrrolidine | Alters ring size and conformational flexibility. |

| Piperidine | Morpholine | Introduces a heteroatom, potentially improving solubility. |

| Chloro | Trifluoromethyl (CF3) | Increases lipophilicity and metabolic stability. |

Preparation of Radiolabeled Analogues for Research Probes